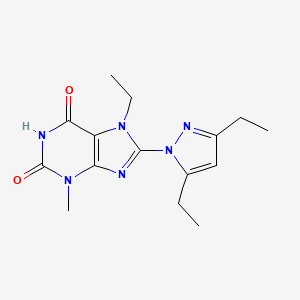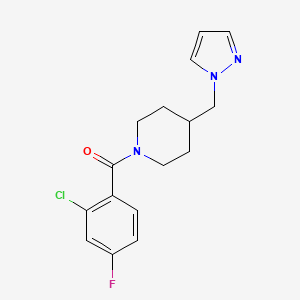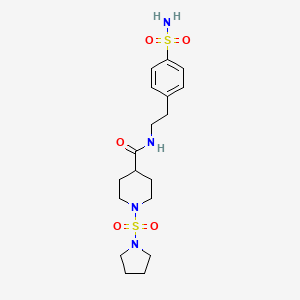
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione, also known as MRS 2179, is a purinergic receptor antagonist. It is a potent and selective antagonist of the P2Y1 receptor, which is involved in various physiological processes such as platelet aggregation, thrombosis, and inflammation. MRS 2179 has been extensively studied for its pharmacological properties and potential therapeutic applications.
Wirkmechanismus
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 selectively binds to the P2Y1 receptor and blocks its activation by adenosine diphosphate (ADP). The P2Y1 receptor is a G protein-coupled receptor that is expressed on platelets, vascular smooth muscle cells, and other cells. Activation of the P2Y1 receptor by ADP leads to platelet aggregation and vasoconstriction, which are important in hemostasis and thrombosis. By blocking the P2Y1 receptor, 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 inhibits platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has been shown to have various biochemical and physiological effects. In platelets, 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 inhibits ADP-induced platelet aggregation, calcium mobilization, and secretion of platelet granules. In vascular smooth muscle cells, 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 inhibits ADP-induced vasoconstriction and calcium mobilization. In addition, 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has several advantages for laboratory experiments. It is a highly potent and selective antagonist of the P2Y1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 is also stable and can be stored for long periods of time. However, one limitation of 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 is that it may have off-target effects on other purinergic receptors, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179. One area of interest is the development of 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 analogs with improved pharmacological properties and therapeutic potential. Another area of interest is the investigation of the role of P2Y1 receptors in other diseases such as cancer and neurological disorders. Finally, the use of 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 in combination with other drugs or therapies may enhance its efficacy and broaden its therapeutic applications.
Synthesemethoden
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 can be synthesized using various methods, including a multi-step synthesis approach or a one-pot synthesis approach. The multi-step synthesis approach involves the condensation of 3,5-diethylpyrazole-1-carboxaldehyde with ethyl acetoacetate to form the corresponding pyrazolylidene derivative. This intermediate is then reacted with 3-methyluracil and ethyl chloroformate to obtain 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179. The one-pot synthesis approach involves the condensation of 3,5-diethylpyrazole-1-carboxaldehyde and 3-methyluracil in the presence of a base and a coupling reagent to form 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 directly.
Wissenschaftliche Forschungsanwendungen
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes. It has been shown to inhibit platelet aggregation and thrombus formation, making it a potential anti-thrombotic agent. 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis and asthma.
Eigenschaften
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-5-9-8-10(6-2)21(18-9)14-16-12-11(20(14)7-3)13(22)17-15(23)19(12)4/h8H,5-7H2,1-4H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDGIRPYVICKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)NC(=O)N3C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2881714.png)

![(E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2881718.png)
![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2881719.png)
![N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2881720.png)

![N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2881723.png)
![4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881725.png)
![ethyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetate](/img/structure/B2881728.png)



![Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2881732.png)
